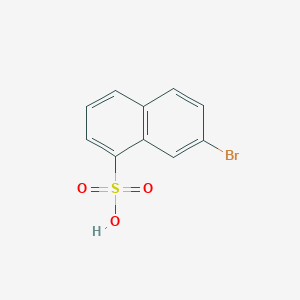
7-Bromonaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromonaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromine atom at the 7th position and a sulfonic acid group at the 1st position on the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalene-1-sulfonic acid typically involves the bromination of naphthalene followed by sulfonation. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters or other derivatives.
Reduction Reactions: The bromine atom can be reduced to form naphthalene-1-sulfonic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted naphthalene derivatives.
- Sulfonate esters.
- Reduced naphthalene sulfonic acids .
Scientific Research Applications
7-Bromonaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromonaphthalene-1-sulfonic acid involves its interaction with molecular targets through its bromine and sulfonic acid functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the reactivity and binding affinity of the compound in various chemical and biological systems .
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the sulfonic acid group, making it less polar and less reactive in certain reactions.
Naphthalene-1-sulfonic acid:
7-Chloronaphthalene-1-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 7-Bromonaphthalene-1-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and versatility in various chemical transformations. Its dual functional groups make it a valuable intermediate in organic synthesis and a useful probe in scientific research .
Properties
CAS No. |
23116-37-2 |
|---|---|
Molecular Formula |
C10H7BrO3S |
Molecular Weight |
287.13 g/mol |
IUPAC Name |
7-bromonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7BrO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,(H,12,13,14) |
InChI Key |
YQCCVZORVKNEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















